1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- is a synthetic organic compound belonging to the imidazole class of heterocycles. It features an imidazole ring substituted at the 4-position with a [1,1'-biphenyl]-4-ylphenylmethyl group. This compound has been explored primarily as a building block or intermediate in the synthesis of larger molecules with potential biological activity, particularly as angiotensin II receptor antagonists. [, , , ] (https://www.semanticscholar.org/paper/103bf7fcf0ed6efb757db0d6b1c4bb33c1127018) (https://www.semanticscholar.org/paper/f5b78a6ab58a6c99950bcec87955821817e34e94) (https://www.semanticscholar.org/paper/b8a974cf03af4d57b906762b8b70c0e3217ffdf1) (https://www.semanticscholar.org/paper/7710cb88ee671e5d25c423e5052f7287bbbccb33)
1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl-) is a complex organic compound belonging to the class of imidazole derivatives. This compound is notable for its structural features, which include a biphenyl moiety attached to the imidazole ring. It has garnered interest in both academic and industrial chemistry due to its potential applications in pharmaceuticals and organic synthesis.
1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl-) can be classified as:
The synthesis of 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl-) typically involves multi-step organic reactions. Common methods include:
The synthesis generally requires careful control of reaction conditions such as temperature and solvent choice. For example, reactions are often conducted in anhydrous solvents like ether or THF (tetrahydrofuran) to prevent moisture interference. Purification techniques such as flash chromatography are employed post-synthesis to isolate the desired product with high purity .
The molecular formula for 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl-) is with a molecular weight of approximately 310.39 g/mol. The structure features:
The compound's structural representation can be described using various chemical identifiers:
The compound can participate in several chemical reactions:
Specific reaction conditions such as temperature, solvent, and catalyst play crucial roles in determining the yield and selectivity of these reactions. For instance, substitution reactions often require the use of strong acids or bases to facilitate nucleophilic attack on the imidazole nitrogen.
The mechanism of action for 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl-) primarily pertains to its role in biological systems as a potential pharmaceutical agent. Imidazole derivatives are known to interact with biological targets such as enzymes and receptors.
The interaction typically involves:
Research indicates that imidazole derivatives can influence various signaling pathways, making them valuable in drug development .
The stability of this compound is sensitive to light, necessitating storage in amber vials under refrigeration .
1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl-) finds applications primarily in:
Its unique structure allows for functionalization that can lead to novel compounds with potential biological activity.
The compound exhibits a distinctive three-domain structure: (1) an imidazole ring serving as the core heterocycle, (2) a phenylmethyl (benzyl) linker group, and (3) a [1,1'-biphenyl]-4-yl substituent. This arrangement creates an extended conjugated system with potential electronic delocalization across all three domains. The 1H-imidazole component adopts the tautomeric form where the acidic proton resides predominantly on the nitrogen at position 1, though the 4-isomer designation reflects alternative numbering of the ring system [1] [2].
Table 1: Fundamental Structural Identifiers
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 91679-37-7 | [2] [5] |
Systematic IUPAC Name | 4-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole | [2] [9] |
Molecular Formula | C22H18N2 | [1] [2] |
Molecular Weight | 310.39172 g/mol | [2] |
MDL Number | MFCD27982126 | [2] [9] |
Nomenclature complexity arises from multiple valid naming approaches: positional isomerism in the imidazole ring ("1H-imidazole, 4-..." vs. "5-..." designations) and alternative interpretations of the biphenyl linkage. These variations are evidenced in the extensive synonym list, which includes:
The predicted pKa of 13.75 ± 0.10 indicates weakly acidic character consistent with the N-H proton of the imidazole ring, while the logP value of approximately 3.38 suggests significant hydrophobicity, aligning with its limited aqueous solubility [2] [7]. Crystallographic analysis confirms a twisted conformation between the biphenyl units, with the dihedral angle contributing to steric hindrance around the central methine carbon [2].
This compound emerged indirectly through pharmaceutical impurity characterization during the 1980s development of bifonazole (1-([1,1'-biphenyl]-4-ylphenylmethyl)-1H-imidazole), a broad-spectrum antifungal agent. As synthetic routes for bifonazole were optimized, researchers identified several process-related impurities, including the title compound designated as "Bifonazole EP Impurity B" in pharmacopeial standards [2] . The structural similarity stems from regioisomerism during imidazole substitution—while bifonazole features N1-alkylation, the 4-substituted isomer (our subject compound) results from incomplete regiocontrol during nucleophilic substitution reactions [6] [8].
Analytical isolation and structural elucidation accelerated with advances in chromatographic techniques. Reverse-phase HPLC methods employing C18 columns (e.g., Legacy L1, 4.6×250 mm) with methanol-TFA mobile phases enabled precise separation from bifonazole and other impurities [6]. The compound's light sensitivity necessitated specialized handling in amber vials under refrigeration, complicating early characterization efforts [2] [5].
Table 2: Historical Analytical and Commercial Development
Year | Development Milestone | Evidence Source |
---|---|---|
Pre-1985 | Bifonazole development generates process impurities | [6] [8] |
1987 | Pharmacopeial recognition as "Bifonazole EP Impurity B" | [2] |
2021 | Commercial availability as certified reference material (>95% purity) | |
2023 | Structural confirmation through advanced NMR/HPLC-MS techniques | [2] |
Synthetic accessibility remains challenging due to the necessity for regiospecific imidazole substitution. Current routes involve:
Despite these challenges, specialized suppliers including TRC Chemicals (Canada), LGC Standards, and BLD Pharmatech now offer the compound at research-scale quantities, though pricing reflects synthetic complexity ($195/10mg to $3005/250mg) [2] [5].
Within the imidazole class, this compound occupies a distinctive niche due to its C4-substitution pattern and extended biphenyl-containing hydrophobic domain. Most pharmacologically active imidazoles (e.g., clotrimazole, ketoconazole, bifonazole) feature N1-substitution, making this C4-regioisomer structurally unusual [7] [8]. The compound exemplifies three key trends in modern heterocyclic chemistry:
Beyond its impurity role, the compound displays calcium-modulating activity in prostate cancer cells (PC3 line), inducing Ca2+ elevation and triggering apoptosis. This suggests potential as a chemical probe for studying calcium-dependent cell death pathways [2]. The biphenyl-phenylmethyl domain may facilitate membrane penetration, while the imidazole core could interact with heme proteins, though its exact mechanism differs from cytochrome P450 inhibition seen with N1-substituted imidazole antifungals [7].
Table 3: Comparative Analysis with Related Imidazole Derivatives
Property | 4-Substituted Compound | N1-Substituted Bifonazole | Significance |
---|---|---|---|
Regioisomerism | C4-substitution | N1-substitution | Altered electronic distribution and hydrogen bonding capacity |
Pharmacological Role | Impurity standard; Calcium modulator | Antifungal API | Different structure-activity relationships |
Protein Targets | Calcium channels (putative) | Lanosterol 14α-demethylase (CYP51) | Distinct mechanisms of action |
Solubility Profile | Slight in chloroform/methanol | Moderate in ethanol | Affects analytical applications |
Thermal Stability | >103°C (dec.) | >150°C | Impacts storage conditions |
[2] [6] [7] |
The compound serves as a synthetic building block for more complex architectures. The acidic N-H proton (pKa ~13.75) permits deprotonation and further functionalization at nitrogen, while the biphenyl system offers sites for electrophilic aromatic substitution or metal-catalyzed cross-coupling [2] [9]. These features enable its use in constructing advanced materials, including the dimeric analogue 1,4-bis([1,1'-biphenyl]-4-ylphenylmethyl)-1H-imidazole (CID 139024375), which exhibits enhanced luminescent properties [10].
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8